molecular formula C9H10N2O2S B14019650 2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile

2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile

Cat. No.: B14019650
M. Wt: 210.26 g/mol
InChI Key: VURACBZXYWOCGE-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile is a substituted benzonitrile derivative featuring an amino group at position 2, a methyl group at position 4, and a methylsulfonyl group at position 5. The methylsulfonyl group contributes to its polarity and electron-withdrawing properties, influencing reactivity and biological interactions.

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

2-amino-4-methyl-5-methylsulfonylbenzonitrile

InChI

InChI=1S/C9H10N2O2S/c1-6-3-8(11)7(5-10)4-9(6)14(2,12)13/h3-4H,11H2,1-2H3

InChI Key

VURACBZXYWOCGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)C)C#N)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile typically involves multi-step aromatic substitution reactions, including:

  • Introduction of the methylsulfonyl group onto a benzene ring.
  • Functional group transformations such as chlorosulfonation, ammonolysis, oxidation, and nitrile introduction.
  • Amination steps to install the amino group.

The synthetic routes are designed to optimize yield, minimize steps, and ensure scalability for industrial applications.

Chlorosulfonation-Ammonolysis-Oxidation-Methanolysis Route

A notable preparation method is described in Chinese patent CN103755603A, which outlines a four-step sequence starting from toluidrinylmethyl toluene (a methyl-substituted toluene derivative):

  • Chlorosulfonation : The aromatic ring is chlorosulfonated using chlorosulfonation reagents under controlled low temperatures (ice bath cooling at -10°C to 0°C), followed by warming to reflux to complete the reaction.

  • Ammonolysis : The chlorosulfonated intermediate is reacted with ammoniacal liquor at room temperature to substitute the sulfonyl chloride group with an amino group.

  • Oxidation : The sulfonamide intermediate is oxidized to the corresponding sulfone (methylsulfonyl) functionality.

  • Methanolysis : The final step involves methanolysis under reflux conditions with catalytic sulfuric acid to yield the methyl ester derivative, which can be further processed to obtain the target compound.

This method is advantageous due to its relatively short synthetic route and improved overall yield (above 50%, with some embodiments reaching 96.5% purity and yield in the final step) through optimization of reaction conditions such as reagent addition rates and temperature control.

Hydrazine-Mediated Amination of Fluoro-Methylsulfonylbenzene Derivatives

Another strategy involves the preparation of fluoro-substituted methylsulfonylbenzenes followed by hydrazine-mediated substitution to introduce the amino group:

  • Starting from 1,2-difluoro-4-(methylsulfonyl)benzene , selective nucleophilic aromatic substitution with hydrazine hydrate in refluxing organic solvents (e.g., methanol or ethanol) can replace the fluorine atom with an amino group.

  • The hydrazine is often used in a hydrated form and the reaction is typically refluxed for extended periods (up to 24 hours) to ensure completion.

  • Subsequent work-up includes cooling, filtration, and recrystallization to isolate the amino-methylsulfonylbenzonitrile compound.

This method is supported by patent WO2007054668A1, which emphasizes the use of sulfonic anhydrides and hydrazine hydrate under controlled reflux conditions to achieve efficient amination.

Comparative Data Table of Preparation Methods

Step/Method Key Reagents & Conditions Yield (%) Notes Source
Chlorosulfonation-Ammonolysis-Oxidation-Methanolysis Toluidrinylmethyl toluene, chlorosulfonation reagent, ammoniacal liquor, oxidant, methanol reflux >50% (overall); up to 96.5% in final step Optimized for industrial scale; temperature control critical CN103755603A
Hydrazine substitution on fluoro-methylsulfonylbenzene Hydrazine hydrate, methanol/ethanol, reflux 24h Moderate to high Multi-step but simplified; hydrazine often protected forms used WO2007054668A1
Pd-catalyzed Suzuki–Miyaura coupling (related) Pd catalyst, boronate esters, aryl halides, microwave heating High (varies) Rapid, high-yielding, adaptable for nitrile/sulfonyl groups RSC 2015 publication

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. The methylsulfonyl group can enhance the compound’s solubility and stability, making it more effective in biological systems . The compound’s interactions with enzymes and receptors can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs differ in substituent type, position, and electronic effects:

Compound Name Substituents (Positions) Key Functional Groups Molecular Formula
2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile 2-NH₂, 4-CH₃, 5-SO₂CH₃ Nitrile, Sulfone, Amino C₉H₁₀N₂O₂S
2-Amino-4-chloro-5-methoxybenzonitrile 2-NH₂, 4-Cl, 5-OCH₃ Nitrile, Chloro, Methoxy C₈H₇ClN₂O
2-Amino-5-(benzyloxy)-4-methoxybenzonitrile 2-NH₂, 4-OCH₃, 5-OCH₂C₆H₅ Nitrile, Benzyloxy, Methoxy C₁₅H₁₄N₂O₂
4-Amino-2-fluoro-5-methylbenzonitrile 4-NH₂, 2-F, 5-CH₃ Nitrile, Fluoro, Amino C₈H₇FN₂
2-[(2,4-Dichlorophenyl)sulfanyl]-5-(trifluoromethyl)benzonitrile 2-SC₆H₃Cl₂, 5-CF₃ Nitrile, Thioether, Trifluoromethyl C₁₄H₇Cl₂F₃N₂S

Key Observations :

  • Electron-Withdrawing Effects : The methylsulfonyl group in the target compound enhances electrophilicity compared to methoxy (electron-donating) or chloro (moderately electron-withdrawing) groups .
  • Steric Effects: Bulkier substituents like benzyloxy or morpholinopropoxy reduce solubility and may hinder binding in biological systems compared to the compact methylsulfonyl group.
  • Positional Reactivity: Protonation of the amino group at pH 2.0 increases ortho-position reactivity in sulfone derivatives, favoring nucleophilic attacks at the ortho site .

Yield and Purity :

  • Sulfone derivatives often exhibit lower yields due to oxidation steps (e.g., ~70–85% for methylsulfonyl vs. ~90% for methoxy derivatives ).
  • Purity ranges from 90% (ethyl 4-methylbenzenesulfonate ) to 97% (2-Amino-4-chloro-5-methoxybenzonitrile ).

Physicochemical Properties

Property 2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile 2-Amino-4-chloro-5-methoxybenzonitrile 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile
Solubility Moderate in polar aprotic solvents High in DMSO, methanol Slight in chloroform, methanol
Polarity High (due to sulfone) Moderate (chloro + methoxy) Low (benzyloxy is hydrophobic)
Stability Stable under acidic conditions Sensitive to hydrolysis (Cl) Stable at room temperature

Biological Activity

2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile, with the chemical formula C8H10N2O2S\text{C}_8\text{H}_10\text{N}_2\text{O}_2\text{S} and CAS number 1548161-11-0, is an organic compound characterized by a benzene ring substituted with an amino group, a methyl group, and a methylsulfonyl group. The unique combination of these functional groups contributes to its diverse biological activities, including potential therapeutic applications in various fields such as oncology and anti-inflammatory treatments.

The molecular weight of 2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile is approximately 210.26 g/mol. Its structural features include:

  • Amino Group : Capable of participating in nucleophilic substitution reactions.
  • Nitrile Group : Can undergo hydrolysis to form carboxylic acids.
  • Methylsulfonyl Group : Involved in sulfonation reactions and can act as a leaving group in organic transformations.

Anticancer Potential

Recent studies have explored the antiproliferative effects of compounds structurally related to 2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile. A notable investigation assessed the activity of similar sulfonamide derivatives and benzonitriles against various cancer cell lines, including leukemia, lung, colon, CNS, and breast cancers. The results indicated that none of the tested compounds exhibited significant cytotoxic activity against these cancer types .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been highlighted in research focusing on its ability to inhibit pro-inflammatory mediators. For example, compounds related to 2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile demonstrated the capacity to block the release of cytokines such as TNF-α and IL-4 in experimental models . This suggests a possible mechanism for treating conditions characterized by inflammation.

Interaction Studies

Understanding how 2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile interacts with biological macromolecules is crucial for elucidating its therapeutic potential. Techniques such as molecular docking simulations have been employed to study its binding affinity with proteins and nucleic acids. These studies provide insights into the compound's mechanism of action and potential applications in drug development.

Case Studies

Case Study 1: Antitumor Activity Evaluation
In a comprehensive study evaluating various derivatives of benzonitriles, including 2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile, researchers found no significant activity against a range of tumor cell lines at concentrations up to 10 µM. This suggests that while structurally similar compounds may hold promise, further modifications may be necessary to enhance their efficacy against cancer cells .

Case Study 2: Anti-inflammatory Mechanisms
Research involving models of lung inflammation revealed that related compounds could effectively reduce eosinophilia and airway hyperactivity in guinea pigs. These findings indicate that the structural features of 2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile may contribute to its ability to modulate inflammatory responses, making it a candidate for treating respiratory conditions such as asthma .

Comparative Analysis

The biological activity of 2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile can be compared with other structurally similar compounds:

Compound NameStructural FeaturesNotable Biological Activity
2-Amino-4-methylbenzonitrileAmino and nitrile groupsLacks methylsulfonyl moiety
4-(Methylsulfonyl)benzonitrileContains only one amino groupPotential for different reactivity
2-Amino-5-(methylsulfonyl)benzonitrileDifferent substitution patternMay exhibit distinct biological activity

This table illustrates how variations in substitution patterns can affect chemical properties and biological activities, emphasizing the need for targeted modifications in drug design.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step functionalization of benzonitrile derivatives. Key steps include:

  • Nitrile introduction : Suzuki-Miyaura coupling or nucleophilic substitution for nitrile group placement .
  • Sulfonylation : Methylsulfonyl group addition via sulfonic acid intermediates under controlled pH and temperature .
  • Amination : Selective amination at the 2-position using protecting groups to avoid over-substitution .
    Optimization : Monitor reaction progress via HPLC or GC-MS. Adjust catalysts (e.g., Pd-based systems for coupling reactions) and solvent polarity to improve yield. Pre-treat catalysts to mitigate deactivation from intermediate adsorption (e.g., use benzonitrile pre-treatment to test poisoning effects) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Resolve molecular geometry and confirm substituent positions. Use SHELXL or similar software for refinement .
  • IR spectroscopy : Identify CN stretching vibrations (~2230 cm⁻¹) and sulfonyl group signals (~1300–1150 cm⁻¹). Compare with benzonitrile reference data .
  • NMR : ¹H/¹³C NMR to verify methyl, amino, and sulfonyl group integration. Use DMSO-d₆ as a solvent to enhance solubility .
  • Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s adsorption behavior on metal surfaces, and what experimental setups validate this?

Methodological Answer: The sulfonyl group enhances adsorption via lone-pair interactions with metal surfaces (e.g., Pd, Ag).

  • Surface studies : Use DFT calculations to model adsorption energy and orientation. Compare with benzonitrile derivatives lacking sulfonyl groups .
  • Experimental validation : Conduct XPS or STM to analyze surface binding. For catalytic applications, test hydrogenation activity on Pd/C catalysts and correlate with adsorption strength .

Q. What mechanistic insights explain catalyst deactivation during nitrile hydrogenation involving this compound?

Methodological Answer: Deactivation is often caused by strong adsorption of intermediates (e.g., imine or amine products) rather than Pd leaching:

  • Pre-treatment experiments : Compare catalyst activity after exposure to HCOOH–NEt₃ (deactivates via CO adsorption) vs. benzonitrile (no deactivation). Use ICP-OES to rule out metal loss .
  • Kinetic studies : Track conversion rates over time. A sharp decline after initial activity suggests site-blocking by intermediates .

Q. How can computational modeling predict the compound’s solvation behavior and interfacial orientation in mixed solvents?

Methodological Answer:

  • MD simulations : Model solvation free energy in benzonitrile/water mixtures using GROMACS or AMBER. Prioritize dipole moment parameters (4.01–4.18 D for benzonitrile) .
  • LIF spectroscopy : Probe molecular clusters in jet-cooled experiments to validate simulated orientations .

Q. What strategies resolve contradictions in spectroscopic data for derivatives with similar substituent patterns?

Methodological Answer:

  • Comparative analysis : Compile IR/NMR data for structurally related compounds (e.g., 4-Amino-3-methylbenzonitrile vs. 2-Amino-5-nitrobenzonitrile ).
  • Crystallographic cross-check : Resolve ambiguities in substituent positioning via single-crystal XRD .

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